1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with fluorophenyl and trifluoromethylphenyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of halogenated precursors and nucleophiles to introduce the desired functional groups.
Catalytic hydrogenation: This method is used to reduce intermediate compounds to achieve the final product.
Radical trifluoromethylation: This process involves the addition of trifluoromethyl groups to aromatic rings using radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[[3-(Trifluoromethyl)phenyl]methyl]piperazine: Lacks the fluorophenyl group, leading to variations in stability and reactivity.
1-(2-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine: Substitutes chlorine for fluorine, affecting its electronic properties and interactions.
Uniqueness
1-(2-Fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and bioavailability. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-6-1-2-7-17(16)24-10-8-23(9-11-24)13-14-4-3-5-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPHBHMLZIALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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